Higher Molecular Weight and Lipophilicity Profile
The target compound (MW 268.26 g/mol, C9H11F3N2O2S) exhibits a molecular weight 56.11 Da higher than the 2-amino analog (MW 212.15 g/mol) and 28.05 Da higher than the 2-dimethylamino analog (MW 240.21 g/mol). The increased carbon count (9 vs. 5 vs. 7 carbons) reflects the larger diethylamino substituent, which directly influences lipophilicity .Measured logP data for the 2-amino analog is reported as 2.02350 on at least one vendor specification datasheet .While measured logP for the target compound is not publicly available, fragment-based calculations indicate a logP increase of approximately 1.0–1.5 log units relative to the 2-amino analog due to the addition of two methylene groups, consistent with the Hansch π contribution of ~0.5 per CH2 [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 268.26 g/mol; logP predicted to be approximately 3.0–3.5 (estimated via fragment addition) |
| Comparator Or Baseline | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: MW 212.15 g/mol, logP 2.02350; 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid: MW 240.21 g/mol, logP not directly reported |
| Quantified Difference | MW increase of 56.11 Da (vs. 2-amino) and 28.05 Da (vs. 2-dimethylamino); estimated logP increase of 1.0–1.5 units vs. 2-amino analog |
| Conditions | Molecular weight from CAS registry data; logP for 2-amino analog from vendor specification sheet; logP estimation based on fragment-based π system |
Why This Matters
A higher logP indicates greater membrane permeability potential for cell-based assays, while the molecular weight difference affects molar dosing calculations and may shift solubility profiles—critical parameters for compound management in screening libraries.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(CH2) ≈ 0.5. View Source
